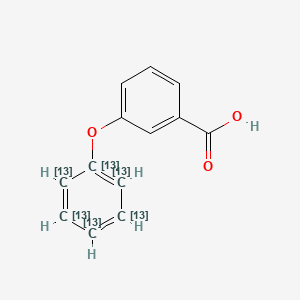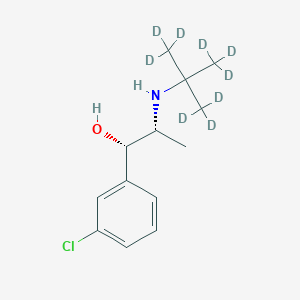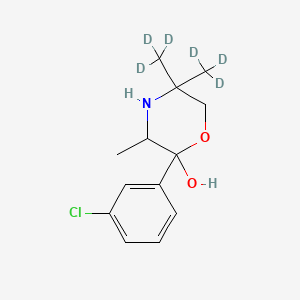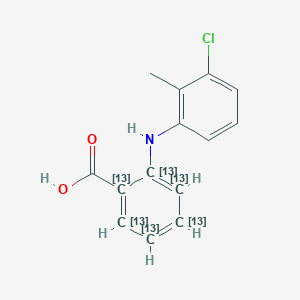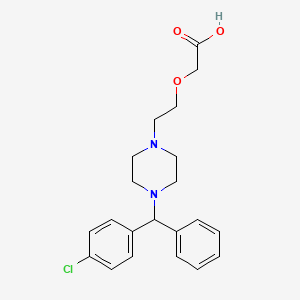
Lansoprazole Sulfone-d4
Vue d'ensemble
Description
Lansoprazole Sulfone-d4, also known as AG-1813-d4, is the deuterium labeled Lansoprazole sulfone . It is an orally active and selective inhibitor of H+, K±ATPase . This compound can significantly stimulate gastric acid secretion by inhibiting H+, K±ATPase . It has potential applications in duodenal ulcer, gastric ulcer, gastroesophageal reflux disease, and Zollinger Ellison disease .
Molecular Structure Analysis
The molecular weight of this compound is 389.39 . Its molecular formula is C16H10D4F3N3O3S . The crystal structure of Lansoprazole Sulfone, a related compound, has been described as having a ‘Z’ shape in the crystal structure .Applications De Recherche Scientifique
Études pharmacocinétiques
Lansoprazole Sulfone-d4 est utilisé dans les études pharmacocinétiques pour comprendre le métabolisme du lansoprazole. Il sert d'étalon interne pour quantifier l'activité de la cytochrome P450 (CYP) 2C19, qui est cruciale pour le métabolisme de nombreux inhibiteurs de la pompe à protons {svg_1}.
Recherche sur le métabolisme des médicaments
Les chercheurs utilisent this compound pour étudier les voies métaboliques du lansoprazole. Cela aide à identifier les métabolites actifs et leurs effets sur le corps humain {svg_2}.
Développement de méthodes analytiques
This compound est un outil essentiel dans le développement de nouvelles méthodes analytiques, telles que la HPLC, pour mesurer avec précision les niveaux de lansoprazole dans les échantillons biologiques {svg_3}.
Études de biodisponibilité
Ce composé est utilisé pour étudier la biodisponibilité du lansoprazole, ce qui est important pour déterminer la posologie et l'efficacité du médicament {svg_4}.
Surveillance thérapeutique des médicaments
Dans la surveillance thérapeutique des médicaments, this compound aide à suivre la concentration du lansoprazole dans le plasma pour s'assurer que des niveaux thérapeutiques optimaux sont maintenus {svg_5}.
Recherche sur la délivrance de médicaments
This compound peut être utilisé dans des recherches axées sur l'amélioration des systèmes d'administration de médicaments, tels que les nano-éponges ou les formulations à libération différée, afin d'améliorer l'efficacité et de réduire les effets secondaires du lansoprazole {svg_6}.
Tests de stabilité chimique
La stabilité du lansoprazole dans diverses conditions peut être évaluée à l'aide de this compound, ce qui est crucial pour le développement de formulations pharmaceutiques stables {svg_7}.
Études comparatives
This compound est utilisé dans des études comparatives pour évaluer l'efficacité du lansoprazole par rapport à d'autres inhibiteurs de la pompe à protons dans le traitement des maladies gastriques {svg_8}.
Chacune de ces applications joue un rôle significatif dans l'avancement de la science médicale, en particulier dans les domaines du développement de médicaments et des soins aux patients. This compound, avec son marquage précis et sa haute pureté, est un outil précieux pour les chercheurs dans ces domaines {svg_9}.
Mécanisme D'action
Target of Action
Lansoprazole Sulfone-d4, like its parent compound Lansoprazole, primarily targets the gastric H,K-ATPase pumps . These pumps are responsible for the secretion of gastric acid, and their inhibition leads to a decrease in acid production .
Mode of Action
This compound reduces gastric acid secretion by interacting with its target, the gastric H,K-ATPase pumps . It is a proton pump inhibitor (PPI) and works by blocking the final step in gastric acid production . This interaction results in the effective promotion of healing in ulcerative diseases and the treatment of gastroesophageal reflux disease (GERD) along with other pathologies caused by excessive acid secretion .
Biochemical Pathways
The metabolism of Lansoprazole involves two main pathways. The 5-hydroxylation of Lansoprazole is primarily catalyzed by the enzyme CYP2C19, whereas the sulfoxidation of Lansoprazole to form Lansoprazole Sulfone is primarily catalyzed by CYP3A4 .
Result of Action
The primary result of this compound’s action is the reduction of gastric acid secretion . This leads to the healing of gastrointestinal ulcers, treatment of symptoms of gastroesophageal reflux disease (GERD), eradication of Helicobacter pylori, and treatment of hypersecretory conditions such as Zollinger-Ellison Syndrome .
Action Environment
The action of this compound is influenced by the acidic environment of the stomach. The drug is an acid-activated prodrug that converts to sulfenic acids or sulfenamides in the acidic secretory canaliculi of the stomach’s parietal cells . This environment is crucial for the drug’s activation and subsequent action .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Lansoprazole Sulfone-d4 acts as a selective inhibitor of the H+, K±ATPase enzyme, which is crucial for gastric acid secretion. By inhibiting this enzyme, this compound effectively reduces gastric acid production. The compound interacts with the H+, K±ATPase enzyme by binding to the sulfhydryl groups of cysteine residues, leading to irreversible inhibition . This interaction is essential for its therapeutic effects in reducing gastric acid secretion.
Cellular Effects
This compound influences various cellular processes, particularly in gastric parietal cells. It inhibits the H+, K±ATPase enzyme, leading to a significant reduction in gastric acid secretion. This inhibition affects cell signaling pathways related to acid production and can alter gene expression associated with gastric acid regulation . Additionally, this compound has been shown to exert antioxidant effects through the induction of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, providing cytoprotection against oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the H+, K±ATPase enzyme in the gastric parietal cells. This binding occurs at the sulfhydryl groups of cysteine residues, leading to irreversible inhibition of the enzyme . The inhibition of H+, K±ATPase prevents the final step of gastric acid secretion, thereby reducing acid production. Additionally, this compound can activate the Nrf2 pathway, enhancing the expression of antioxidant genes and providing protection against oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown stability over time, maintaining its inhibitory effects on the H+, K±ATPase enzyme. Studies have demonstrated that the compound remains effective in reducing gastric acid secretion over extended periods
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At therapeutic doses, the compound effectively inhibits gastric acid secretion without significant adverse effects . At higher doses, this compound may cause toxic effects, including alterations in liver enzyme levels and potential hepatotoxicity . These findings highlight the importance of dose optimization to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is primarily metabolized in the liver through oxidative metabolism. The major metabolic pathways involve hydroxylation to 5-hydroxy Lansoprazole and sulfoxidation to Lansoprazole Sulfone . These reactions are mediated by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4 . The deuterium labeling in this compound enhances its stability and allows for more precise tracking of its metabolic fate.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the systemic circulation and accumulates in the acidic secretory canaliculi of gastric parietal cells . The compound’s distribution is influenced by its interaction with transporters and binding proteins, which facilitate its localization to target sites. The deuterium labeling enhances its stability and allows for more accurate tracking of its distribution within the body.
Subcellular Localization
This compound is primarily localized in the secretory canaliculi of gastric parietal cells, where it exerts its inhibitory effects on the H+, K±ATPase enzyme . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its accumulation in the appropriate cellular compartments. This precise localization is crucial for its therapeutic efficacy in reducing gastric acid secretion.
Propriétés
IUPAC Name |
4,5,6,7-tetradeuterio-2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfonyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O3S/c1-10-13(20-7-6-14(10)25-9-16(17,18)19)8-26(23,24)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/i2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMJMCGRSSSSDJ-QFFDRWTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)S(=O)(=O)CC3=NC=CC(=C3C)OCC(F)(F)F)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662054 | |
| Record name | 2-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfonyl}(4,5,6,7-~2~H_4_)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184999-77-6 | |
| Record name | 2-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfonyl}(4,5,6,7-~2~H_4_)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






